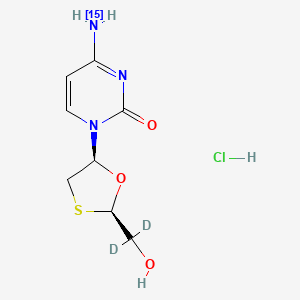
5-HT/NA Reuptake inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT/NA Reuptake Inhibitor-1 typically involves the use of 1-(2-Phenoxyphenyl)methanamines as key intermediates. The synthetic route includes several steps such as intramolecular cyclization and formation of imines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 5-HT/NA Reuptake Inhibitor-1 undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated solvents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-HT/NA Reuptake Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reuptake inhibition mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Potential therapeutic agent for treating depression, anxiety, and other mood disorders
Industry: Utilized in the development of new antidepressant drugs and other neuropharmacological agents.
Wirkmechanismus
The primary mechanism of action of 5-HT/NA Reuptake Inhibitor-1 involves the inhibition of serotonin and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the extracellular concentrations of these neurotransmitters, enhancing their synaptic transmission and overall neuronal activity . This action is crucial in alleviating symptoms of depression and anxiety by improving mood and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety.
Duloxetine: Another SNRI with applications in treating depression and neuropathic pain.
Uniqueness: 5-HT/NA Reuptake Inhibitor-1 stands out due to its dual inhibition of both serotonin and norepinephrine reuptake with high selectivity and potency. This dual action provides a broader therapeutic effect compared to compounds that target only one neurotransmitter system .
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
BBLALPDUHCRAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
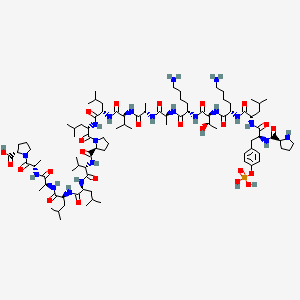

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
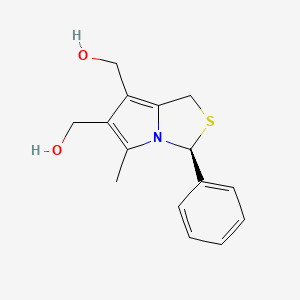
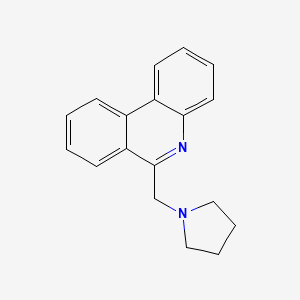

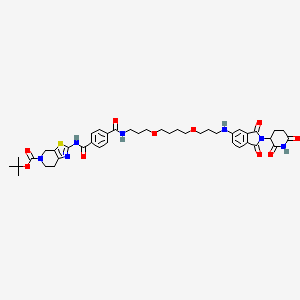

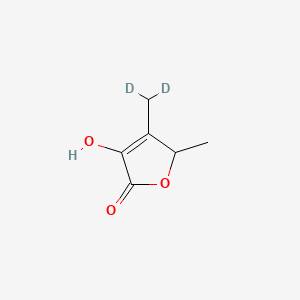
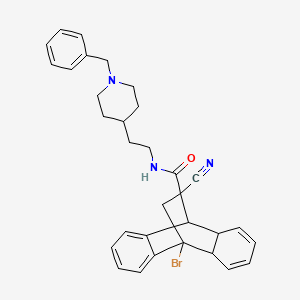
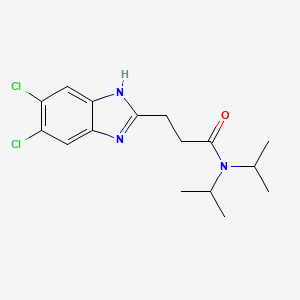
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
